molecular formula C21H20F3N3O2 B2534125 (2Z)-7-(diethylamino)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 313668-74-5

(2Z)-7-(diethylamino)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2534125
CAS No.: 313668-74-5
M. Wt: 403.405
InChI Key: SOCPLENLCOJFFD-QOMWVZHYSA-N
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Description

(2Z)-7-(Diethylamino)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide (CAS# 313668-74-5) is a synthetic organic compound with a molecular formula of C21H20F3N3O2 and a molecular weight of 403.404 g/mol . This compound is built on a chromene scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and applications in material science . Chromene and coumarin derivatives are extensively investigated as selective inhibitors for enzymes like carbonic anhydrase isoforms (CA-IX and CA-XII), which are important targets in cancer research due to their overexpression in hypoxic tumors . Furthermore, structurally related compounds are widely used as fluorescent probes and molecular sensors due to their photophysical properties, finding applications in bioimaging and the detection of various analytes . The specific presence of the imino and trifluoromethyl groups in this molecule may influence its electronic properties, binding affinity, and metabolic stability, making it a compound of significant interest for fundamental research and development in chemical biology and drug discovery. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

7-(diethylamino)-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O2/c1-3-27(4-2)16-9-8-13-10-17(19(25)28)20(29-18(13)12-16)26-15-7-5-6-14(11-15)21(22,23)24/h5-12H,3-4H2,1-2H3,(H2,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCPLENLCOJFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=CC(=C3)C(F)(F)F)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-7-(diethylamino)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a compound belonging to the chromene family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C18H19F3N2O2\text{C}_{18}\text{H}_{19}\text{F}_{3}\text{N}_{2}\text{O}_{2}

This structure features a chromene backbone with a diethylamino group and a trifluoromethyl-substituted phenyl group, which are critical for its biological interactions.

The biological activity of (2Z)-7-(diethylamino)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways.

  • Fluorescent Properties : The compound exhibits strong fluorescence, making it suitable for use as a fluorescent probe in biochemical assays. Upon excitation, it emits light at specific wavelengths, allowing researchers to track its interactions within cellular environments .
  • Antiproliferative Activity : Studies have shown that this compound can inhibit the proliferation of cancer cell lines, including prostate (PC3) and breast cancer (MDA-MB-231) cells. The mechanism involves modulating gene expression related to cell cycle regulation, particularly increasing p21 levels while decreasing p53 expression .

Biological Assays and Efficacy

The compound has been evaluated in various biological assays to determine its efficacy:

Assay Type Cell Lines IC50 Values Mechanism
Antiproliferative ActivityPC3~10 µMInduction of p21 expression
MDA-MB-231~10 µMDownregulation of p53
Fluorescence ImagingVarious cell linesN/ALocalization studies via confocal microscopy

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment : In vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer cell lines. The observed effects were linked to alterations in cell cycle regulatory proteins .
  • Fluorescent Labeling : The compound has been successfully used in fluorescent labeling techniques for tracking cellular processes, providing insights into cellular dynamics and interactions with biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

Chromene vs. Non-Chromene Scaffolds
  • Example: 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates () lack the chromene core but share carboxamide and halogenated aryl groups.
Substituent Effects
  • Trifluoromethyl vs. Chloro Groups: Compounds like 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates () replace the trifluoromethyl group with chloro. The trifluoromethyl group in the target compound offers stronger electron-withdrawing effects and higher lipophilicity (log P ~3.5 vs. ~2.8 for chloro analogs), improving membrane permeability .
  • Diethylamino vs. Alkyl Chains: The diethylamino group at the 7-position increases solubility in polar solvents compared to alkyl chains in ’s carbamates, balancing hydrophobicity for better bioavailability.

Physicochemical Properties

Lipophilicity and HPLC Retention
  • Target Compound : Predicted log k (HPLC) ~4.2 based on structural analogs, indicating moderate lipophilicity.
  • Comparison: 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates (): log k ~3.6–4.0 . EP 4 374 877 A2 compounds (): Retention times 0.77–1.40 minutes (MeCN/water), suggesting higher polarity due to spirocyclic and hydroxyl groups .
Molecular Weight and Stability
  • Target Compound : Molecular weight ~435 g/mol.

Pharmacological Implications

  • Target Compound : The trifluoromethyl group and chromene core suggest kinase inhibition or antimicrobial activity, though specific data are unavailable.
  • Comparison :
    • EP 4 374 877 A2 derivatives: Designed as kinase inhibitors (e.g., JAK/STAT pathway), with trifluoromethyl groups enhancing target affinity .
    • ’s carbamates: Exhibit moderate antifungal activity (Candida spp., MIC ~8–32 µg/mL), suggesting the target compound may have broader efficacy due to improved lipophilicity .

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